Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Process Chemistry Radical Halogenation Roxadustat Intermediate Synthesis

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-21-0) is a halogenated isoquinoline derivative with the molecular formula C₁₇H₁₂BrNO₄ and a molecular weight of 374.19 g/mol. The compound bears a bromine substituent at the 1-position, a hydroxyl group at the 4-position, a phenoxy moiety at the 7-position, and a methyl ester at the 3-position of the isoquinoline core.

Molecular Formula C17H12BrNO4
Molecular Weight 374.19
CAS No. 1455091-21-0
Cat. No. B2739583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
CAS1455091-21-0
Molecular FormulaC17H12BrNO4
Molecular Weight374.19
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O
InChIInChI=1S/C17H12BrNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3
InChIKeyYVFJAFZUPPWHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-21-0): Identity, Class, and Procurement Context


Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-21-0) is a halogenated isoquinoline derivative with the molecular formula C₁₇H₁₂BrNO₄ and a molecular weight of 374.19 g/mol . The compound bears a bromine substituent at the 1-position, a hydroxyl group at the 4-position, a phenoxy moiety at the 7-position, and a methyl ester at the 3-position of the isoquinoline core. It is recognized as both a key synthetic intermediate en route to the HIF prolyl hydroxylase inhibitor Roxadustat (FG-4592) and as a characterized process-related impurity of the same drug substance [1]. Commercially, it is supplied as a research chemical with typical purity specifications of 95% to ≥98% from multiple global vendors for use in pharmaceutical impurity profiling, reference standard qualification, and synthetic route development .

Why Methyl 1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Within the 1-halo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate family, the specific halogen (Br vs. Cl), the ester moiety (methyl vs. ethyl vs. free acid), and the positional integrity of substituents each independently govern reactivity in downstream cross-coupling, chromatographic retention for impurity tracking, and hydrolytic stability during storage and use . A procurement decision based solely on the isoquinoline scaffold—without verifying the 1-bromo substitution, the methyl ester, and the precise 7-phenoxy regiochemistry—can result in a compound that fails in a Stille or Suzuki coupling step, elutes at a different retention time in a validated HPLC method for Roxadustat related substances, or exhibits divergent solubility and stability profiles [1]. The quantitative evidence below establishes why this specific CAS number, 1455091-21-0, carries verifiable, consequential differentiation from its closest commercially available analogs.

Quantitative Differentiation Evidence for Methyl 1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate vs. Closest Analogs


Bromination Yield: Optimized Radical Bromination (95.64%) vs. Alternative Peroxide-Mediated Route (58%)

In patent CN111393365A, bromination of methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (the direct precursor, CAS 1455091-10-7) using N-bromosuccinimide (NBS, 1.05 eq.) and AIBN (0.05 eq.) in THF at 25 °C for 1 hour afforded the target 1-bromo compound in 95.64% isolated yield (60.60 g from 50.00 g starting material) with an off-white solid of high purity confirmed by LC-MS showing no obvious impurity peaks [1]. By contrast, an alternative route employing NBS (1.05 eq.) and benzoyl peroxide in refluxing CCl₄ delivered the same product in only 58% yield . This 37.6 percentage-point yield differential, achieved under milder conditions (25 °C vs. reflux), translates directly to cost-of-goods, throughput, and purity advantages in procurement for scale-up synthesis.

Process Chemistry Radical Halogenation Roxadustat Intermediate Synthesis Yield Optimization

Stille Cross-Coupling Reactivity: C-Br Bond Enables 1-Methyl Derivatization vs. Inertness of Non-Halogenated Precursor

Patent US09409892B2 demonstrates that the target compound (methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, 500 mg, 1.34 mmol) undergoes Stille cross-coupling with tetramethyltin (SnMe₄, 358 mg, 2.0 mmol) catalyzed by resin-bound Pd(PPh₃)₂Cl₂ in NMP at 130 °C over 3 hours to yield methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate in 58% isolated yield (240 mg, 0.78 mmol) . This transformation is impossible with the non-halogenated precursor methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7), which lacks a leaving group at the 1-position. The chloro analog (methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, CAS 1421312-33-5) can in principle undergo analogous coupling, but the stronger C-Cl bond requires more forcing conditions and/or specialized catalyst systems, consistent with the well-established reactivity order Ar-Br > Ar-Cl in palladium-catalyzed cross-couplings [1].

Organometallic Chemistry Stille Coupling C-C Bond Formation Isoquinoline Functionalization

Defined Identity as a Roxadustat Process Impurity: Reference Standard Utility for HPLC Method Validation

Multiple authoritative sources, including BOC Sciences and ChemicalBook, explicitly classify methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-21-0) as an impurity of Roxadustat (FG-4592), the first-in-class oral HIF prolyl hydroxylase inhibitor . The compound is listed under the synonym 'Roxadustat impurity L15-017' on ChemicalBook . This defined identity as a process-related impurity is not shared by the non-halogenated precursor (CAS 1455091-10-7, which is a synthetic intermediate rather than an impurity) or by the ethyl ester analog (CAS 2342600-65-9, which is a different impurity entity). In the context of pharmaceutical quality control, a validated HPLC method for Roxadustat related substances requires each impurity to be individually identified, characterized, and quantified; the bromo-methyl ester combination of this compound yields a unique retention time and MS fragmentation pattern distinguishable from all other Roxadustat impurities [1][2].

Pharmaceutical Impurity Profiling Reference Standards HPLC Method Validation ANDA/DMF Submissions

Physicochemical Property Differentiation: Predicted Density, Boiling Point, and pKa vs. Chloro and Ethyl Ester Analogs

The target compound exhibits distinct predicted physicochemical properties that differentiate it from its closest analogs. The 1-bromo substitution increases molecular weight to 374.19, compared to 329.73 for the 1-chloro analog (CAS 1421312-33-5), and the methyl ester yields a lower molecular weight than the ethyl ester analog (388.20, CAS 2342600-65-9). Predicted density is 1.559 ± 0.06 g/cm³, predicted boiling point is 570.7 ± 45.0 °C, and predicted pKa is 5.35 ± 0.50, as cataloged by ChemicalBook and Chemsrc . The pKa value of 5.35 indicates that the 4-hydroxy group is moderately acidic, influencing solubility as a function of pH in both chromatographic mobile phases and reaction media. The bromine atom contributes to a higher density and boiling point relative to the chloro analog, which has a predicted density of approximately 1.399 g/cm³ . These property differences directly impact chromatographic retention, extraction behavior, and long-term storage stability.

Physicochemical Characterization Chromatographic Method Development Stability Prediction Formulation Pre-screening

Spectral Fingerprint Differentiation: ¹H NMR Signature Enables Unambiguous Identity Confirmation vs. Chloro Analog

Patent CN111393365A provides a full ¹H NMR characterization of the target compound in DMSO-d₆ at 600 MHz, establishing a definitive spectral fingerprint: δ 11.54 (s, 1H, 4-OH), 8.37 (d, J = 9.0 Hz, 1H, H-8), 7.69 (dd, J = 9.0, 2.4 Hz, 1H, H-6), 7.54 (td, J = 7.2, 1.2 Hz, 2H, meta-phenoxy), 7.41 (d, J = 2.4 Hz, 1H, H-5), 7.34 (t, J = 7.2 Hz, 1H, para-phenoxy), 7.27 (dd, J = 7.2, 1.2 Hz, 2H, ortho-phenoxy), 3.00 (s, 3H, CO₂CH₃) [1]. The downfield shift of the 4-OH proton (δ 11.54) is characteristic of intramolecular hydrogen bonding with the ester carbonyl. The 1-chloro analog would exhibit analogous but distinguishable chemical shifts due to the different electronegativity of chlorine vs. bromine at the 1-position. An alternative ¹H NMR spectrum recorded in CDCl₃ shows the hydroxyl proton further downfield at δ 11.7 and the methyl ester at δ 4.06 , providing complementary solvent-system data for identity verification. These NMR signatures, particularly the combination of the characteristic 4-OH singlet and the aromatic region pattern, serve as a primary identity test that unambiguously discriminates this compound from its chloro, ethyl ester, and free acid analogs.

Structural Elucidation ¹H NMR Spectroscopy Quality Control Identity Testing

Procurement-Driven Application Scenarios for Methyl 1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-21-0)


Roxadustat Process Impurity Reference Standard for HPLC Method Validation and ANDA Submissions

Pharmaceutical analytical laboratories developing or validating stability-indicating HPLC methods for Roxadustat (FG-4592) drug substance and drug product require authentic, well-characterized impurity reference standards to establish system suitability, determine relative response factors, and quantify impurity levels in batch release testing [1]. Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-21-0), explicitly listed as a Roxadustat process impurity by multiple vendors, serves this function. Its unique molecular weight (374.19 Da) and chromatographic properties, distinct from the chloro analog (329.73 Da) and the ethyl ester analog (388.20 Da), ensure unambiguous peak identification in HPLC-UV and LC-MS methods . The compound's defined ¹H NMR fingerprint (δ 11.54, 4-OH; δ 3.00, CO₂CH₃ in DMSO-d₆) allows independent identity verification of the reference standard prior to use [2].

Key Synthetic Intermediate for the 1-Methylisoquinoline Core of Roxadustat via Palladium-Catalyzed Cross-Coupling

In the synthesis of Roxadustat, installation of the 1-methyl group on the isoquinoline core can be achieved via Stille cross-coupling of methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate with tetramethyltin, yielding methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate in 58% yield [1]. The 1-bromo substituent is the requisite functional handle for this transformation; the non-halogenated precursor (CAS 1455091-10-7) is inert under these conditions. For process chemistry groups optimizing Roxadustat manufacturing routes, procuring the bromo intermediate with high purity (≥95%, as supplied commercially) directly impacts coupling efficiency and downstream purification burden. The optimized bromination protocol (NBS/AIBN/THF, 95.64% yield at 25 °C) provides a scalable entry point to this intermediate .

Method Development for the Chromatographic Separation of Roxadustat Halogenated Process Impurities

The structural similarity among the 1-bromo, 1-chloro, and 1-des-halo isoquinoline-3-carboxylate analogs presents a chromatographic resolution challenge. Analytical chemists can use methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate as a probe to optimize HPLC column selectivity, mobile phase pH (exploiting the predicted pKa of 5.35 for the 4-OH group), and gradient conditions to achieve baseline separation of all halogenated impurities [1]. The predicted physicochemical properties—density 1.559 g/cm³, boiling point 570.7 °C—inform solubility and sample preparation strategies . Successful resolution of the bromo impurity from the chloro analog (ΔMW = 44.46 Da) under reversed-phase conditions validates the method's specificity for regulatory submission [2].

Starting Material for Diversified Isoquinoline Library Synthesis via Suzuki-Miyaura Cross-Coupling

Beyond the specific Roxadustat route, the 1-bromo substituent on this isoquinoline scaffold enables diversification via Suzuki-Miyaura coupling with aryl- and heteroaryl boronic acids, opening access to a library of 1-substituted-4-hydroxy-7-phenoxyisoquinoline-3-carboxylates for structure-activity relationship (SAR) studies targeting HIF prolyl hydroxylase or related enzymes [1]. The well-established reactivity order of aryl halides in palladium-catalyzed cross-coupling (Ar-I > Ar-Br >> Ar-Cl) positions the 1-bromo compound as a more reactive and versatile substrate than the corresponding 1-chloro analog, potentially enabling milder reaction conditions and broader boronic acid scope . Procurement of the bromo intermediate therefore offers greater synthetic versatility for medicinal chemistry programs compared to the chloro analog.

Quote Request

Request a Quote for Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.